1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea
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Overview
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea is a synthetic organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chlorophenyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Hydroxypropylation: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate epoxide (such as glycidol) to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropylated benzo[d][1,3]dioxole with 2-chlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
This compound could be explored for its potential therapeutic applications. The presence of the benzo[d][1,3]dioxole and chlorophenyl groups suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The hydroxypropyl group could facilitate binding to active sites, while the chlorophenyl group might enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-phenylurea: Lacks the chlorophenyl group, which may affect its biological activity and chemical reactivity.
1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorophenyl)urea: Similar structure but with a different position of the chlorine atom, potentially altering its properties.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and chlorophenyl groups in 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea makes it unique. These groups can confer distinct chemical and biological properties, such as enhanced stability, specific binding interactions, and unique reactivity patterns.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c18-12-3-1-2-4-13(12)20-17(22)19-8-7-14(21)11-5-6-15-16(9-11)24-10-23-15/h1-6,9,14,21H,7-8,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPRRGRPJNLUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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